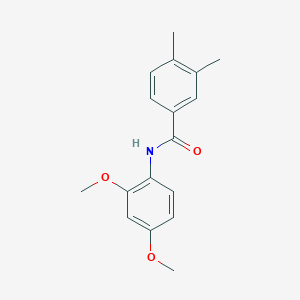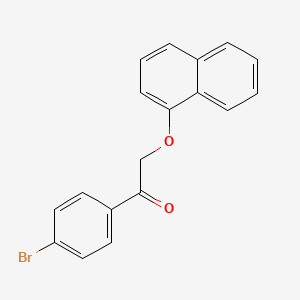
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone, also known as BNO, is a chemical compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. BNO is a synthetic compound that belongs to the family of arylalkanones and has a molecular weight of 345.28 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone may exert its biological effects through the modulation of various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the activation of the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has also been found to exhibit anticonvulsant effects by modulating the activity of GABA receptors. Additionally, 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone as a pharmacological tool in various scientific studies has several advantages. 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and has a long shelf life. However, there are some limitations to the use of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone in laboratory experiments. 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone. One potential future direction is the further investigation of the molecular mechanisms underlying the biological effects of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone. This could involve the use of various molecular biology techniques such as gene expression analysis and protein-protein interaction studies. Another future direction is the development of more efficient synthesis methods for 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone, as well as the synthesis of analogs with improved pharmacological properties. Additionally, the potential therapeutic uses of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease should be further explored.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone can be achieved through the reaction of 4-bromobenzophenone with 1-naphthol in the presence of a base such as potassium carbonate. The reaction occurs in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization from ethanol to obtain pure 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-bromophenyl)-2-(1-naphthyloxy)ethanone has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-naphthalen-1-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-15-10-8-14(9-11-15)17(20)12-21-18-7-3-5-13-4-1-2-6-16(13)18/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVCDXJIAYDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
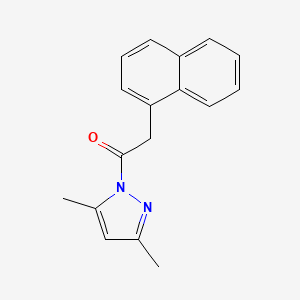
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

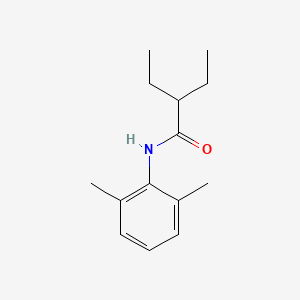
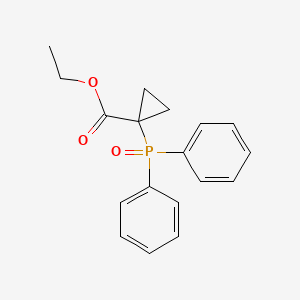
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
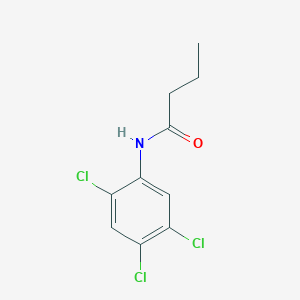
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
